![molecular formula C22H34N4O2 B2520489 4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide CAS No. 1023930-21-3](/img/structure/B2520489.png)

4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

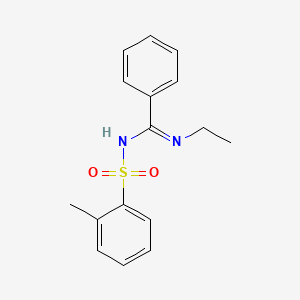

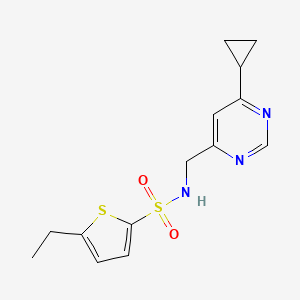

The compound 4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide is a nitrogenous organic molecule that is likely to have a complex structure involving a cyclohexane ring and a piperazine moiety attached to a pyridine derivative. While the specific compound is not directly studied in the provided papers, similar compounds with cyclohexane and piperazine structures have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of a cyclohexane ring and a piperazine derivative. For instance, the synthesis of 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine demonstrates the creation of a molecule with both a cyclohexane and a piperidine ring, which is structurally similar to piperazine . This suggests that the synthesis of the target compound would likely involve multiple steps, including the formation of the cyclohexane ring, the incorporation of the piperazine structure, and the attachment of the pyridine moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been determined using X-ray crystallography. For example, the crystal structure of the synthesized compounds in the first paper revealed that the cyclohexyl and piperidine rings adopt a chair conformation . This information can be extrapolated to suggest that the cyclohexane ring in the target compound may also favor a chair conformation, which is the most stable form for six-membered rings.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of the target compound, the analysis of similar compounds can provide insights. The presence of reactive functional groups such as the carbonyl group and the piperazine moiety in the target compound suggests that it may undergo reactions typical of these groups, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. The second paper discusses the use of density functional theory (DFT) calculations to determine the molecular electrostatic potential and frontier molecular orbitals of a compound containing a piperazine ring attached to a pyridine derivative . These properties are crucial for understanding the reactivity and interaction of the compound with other molecules. The spectroscopic properties, such as infrared spectroscopy and nuclear magnetic resonance, are also essential for characterizing the compound's structure .

Wissenschaftliche Forschungsanwendungen

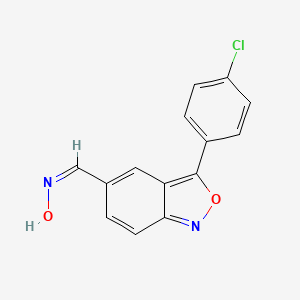

Hydrogen Bonding and Molecular Structures

Research into compounds structurally similar to 4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide often focuses on their molecular structure and hydrogen bonding capabilities. For example, the study of anticonvulsant enaminones highlights the significance of hydrogen bonding in determining the molecular conformation and stability of such compounds, which could have implications for their activity and utility in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).

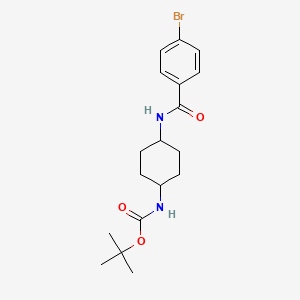

Chemical Synthesis and Modification

Compounds with structural similarities to the target molecule have been synthesized and modified to explore their potential in various applications, including as intermediates in organic synthesis. For instance, the reduction of enaminones to produce α,β-unsaturated aldehydes demonstrates the versatility of these compounds in synthetic chemistry, potentially leading to the development of new drugs and materials (Carlsson & Lawesson, 1982).

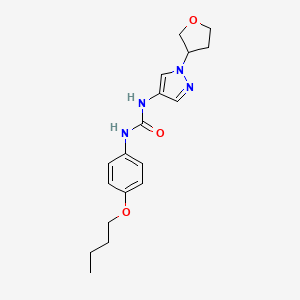

Potential CNS Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their evaluation as potential central nervous system (CNS) agents reveal the therapeutic possibilities of such compounds. Their activity against depression and potential as antidepressants indicate the broader pharmacological relevance of these structures (Martin et al., 1981).

Polyamide Synthesis

The synthesis of polyamides containing uracil and adenine demonstrates the application of these compounds in creating novel polymeric materials. Such polymers could have applications in biotechnology and materials science, indicating the utility of the core structure in diverse fields (Hattori & Kinoshita, 1979).

HIV Entry Inhibition

The detailed study of CCR5 receptor-based mechanisms by compounds structurally related to the target molecule has shown potential in HIV treatment. The exploration of noncompetitive allosteric antagonists of the CCR5 receptor illustrates the compound's relevance in developing new antiviral drugs (Watson et al., 2005).

Eigenschaften

IUPAC Name |

4-methyl-N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O2/c1-16(2)20(24-21(27)18-9-7-17(3)8-10-18)22(28)26-14-12-25(13-15-26)19-6-4-5-11-23-19/h4-6,11,16-18,20H,7-10,12-15H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYABQKQUVYBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2520406.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)

![4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2520410.png)

![Methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)

![2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2520412.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide](/img/structure/B2520414.png)

![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)